5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide
説明
5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide, also known as ABX464, is a small molecule drug that has been developed for the treatment of various inflammatory diseases. It is a highly selective inhibitor of the Cap Binding Complex (CBC) which is involved in the processing of pre-mRNA. ABX464 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of ulcerative colitis, rheumatoid arthritis, and other inflammatory diseases.
作用機序
5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide works by inhibiting the Cap Binding Complex (CBC), which is involved in the processing of pre-mRNA. The CBC is responsible for binding to the 5' cap structure of pre-mRNA and facilitating the recruitment of other proteins involved in RNA processing. By inhibiting the CBC, this compound prevents the processing of certain inflammatory mRNAs, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, increase the production of anti-inflammatory cytokines, and promote tissue repair and wound healing. This compound has also been shown to have a positive effect on gut microbiota, reducing the abundance of harmful bacteria and increasing the abundance of beneficial bacteria.
実験室実験の利点と制限
5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide has several advantages for lab experiments, including its high selectivity for the CBC and its ability to inhibit the production of pro-inflammatory cytokines and chemokines. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide. One area of research is the development of more potent and selective inhibitors of the CBC. Another area of research is the identification of biomarkers that can be used to predict the response to this compound in patients with inflammatory diseases. Finally, further clinical trials are needed to determine the safety and efficacy of this compound in the treatment of inflammatory diseases.
科学的研究の応用
5-acetyl-4-amino-N-benzylisoxazole-3-carboxamide has been studied extensively in preclinical models of various inflammatory diseases, including ulcerative colitis, rheumatoid arthritis, and psoriasis. It has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have a positive effect on wound healing and tissue repair.
特性
IUPAC Name |
5-acetyl-4-amino-N-benzyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8(17)12-10(14)11(16-19-12)13(18)15-7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAFEVLOJSTGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NO1)C(=O)NCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。